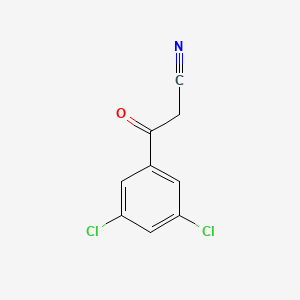

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKMSEMFAARJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374150 | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69316-09-2 | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3,5-dichlorophenyl)-3-oxopropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile basic properties

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

Introduction: A Versatile β-Ketonitrile Scaffold

This compound, also known by its synonym 3,5-Dichlorobenzoylacetonitrile, is a polyfunctional organic molecule of significant interest to the chemical and pharmaceutical industries.[1] With a molecular formula of C₉H₅Cl₂NO and a molecular weight of 214.05 g/mol , this compound belongs to the class of β-ketonitriles.[1][2] Its structure is characterized by a central keto-nitrile functional group arrangement, flanked by a 3,5-dichlorinated phenyl ring. This specific arrangement of reactive moieties—a ketone, a nitrile, and an activated methylene group—makes it a highly valuable and versatile building block in organic synthesis.[1][3]

The presence of the dichlorophenyl group is particularly noteworthy, as this motif is a key component in numerous biologically active compounds, including pharmaceuticals and agrochemicals.[1][4] Consequently, this compound serves as a crucial intermediate in the development of novel molecules for drug discovery and crop protection.[1] This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and potential applications, offering a technical resource for researchers in organic synthesis and medicinal chemistry.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications. The properties of this compound are heavily influenced by its molecular weight and the polarity imparted by the ketone, nitrile, and chloro-substituents.

| Property | Value / Description | Rationale & Scientific Insight |

| CAS Number | 69316-09-2 | The universally accepted unique identifier for this specific chemical substance.[1][2][3] |

| IUPAC Name | This compound | A systematic name defining the precise molecular structure.[3] |

| Molecular Formula | C₉H₅Cl₂NO | Derived from elemental composition.[2][3] |

| Molecular Weight | 214.05 g/mol | The sum of the atomic weights of the constituent atoms.[1][2] |

| Boiling Point | 393.3 ± 42.0°C at 760 mmHg (Predicted) | This high predicted boiling point is a direct consequence of strong intermolecular dipole-dipole forces from the polar carbonyl (C=O) and nitrile (C≡N) groups, coupled with significant van der Waals forces arising from the large, polarizable dichlorophenyl ring.[3] |

| Flash Point | 191.7°C (Predicted) | The high flash point indicates relatively low volatility and suggests moderate thermal stability under standard conditions.[3][5] |

| Solubility | Enhanced solubility in polar aprotic solvents. | The molecule's polarity facilitates dissolution in solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Dimethylformamide (DMF).[3] The nitrile and ketone groups act as hydrogen bond acceptors, promoting interaction with these solvents. |

| Storage | Store at 0-8°C, sealed, dry. | Cool, dry, and inert conditions are recommended to prevent potential degradation over time, which could be initiated by moisture or heat.[1][6] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a condensation reaction that forms the key carbon-carbon bond between the acyl group and the acetonitrile-derived methylene group. A common and effective strategy involves the acylation of the acetonitrile anion with an activated 3,5-dichlorobenzoyl derivative.

Conceptual Synthesis Workflow

The reaction leverages the acidity of the α-protons of acetonitrile, which can be removed by a strong base to generate a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of an acylating agent like 3,5-dichlorobenzoyl chloride.

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol

This protocol is a representative procedure based on established chemical principles for β-ketonitrile synthesis.

-

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous acetonitrile, which serves as both reactant and solvent.

-

Carbanion Formation: The flask is cooled to a low temperature (e.g., -78°C) in a dry ice/acetone bath. A strong base, such as n-butyllithium (n-BuLi) in hexanes, is added dropwise via the dropping funnel.[3] The reaction is stirred for 30-60 minutes to ensure complete formation of the acetonitrile carbanion.

-

Expertise Insight: The use of a strong, non-nucleophilic base at low temperature is critical to prevent side reactions, such as self-condensation of acetonitrile or reaction with the solvent.

-

-

Acylation: A solution of 3,5-dichlorobenzoyl chloride in an anhydrous solvent (e.g., THF) is added slowly to the carbanion solution, maintaining the low temperature.[3] The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

-

Trustworthiness Check: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

-

Workup and Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield pure this compound.

Spectroscopic and Spectrometric Characterization

Structural elucidation of the synthesized product is a self-validating step, confirming its identity and purity. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence for the target structure.

| Technique | Expected Observation | Interpretation |

| ¹H NMR | δ ~ 7.5-8.0 ppm (m, 3H)δ ~ 4.0-4.5 ppm (s, 2H) | The signals in the 7.5-8.0 ppm range correspond to the three protons on the 3,5-disubstituted aromatic ring. A singlet around 4.0-4.5 ppm is characteristic of the activated methylene (-CH₂-) protons situated between the electron-withdrawing ketone and nitrile groups. |

| ¹³C NMR | δ ~ 185-195 ppm (C=O)δ ~ 130-140 ppm (Ar-C)δ ~ 125-130 ppm (Ar-CH)δ ~ 115-120 ppm (C≡N)δ ~ 30-40 ppm (-CH₂-) | Each unique carbon environment gives a distinct signal. Key signals include the downfield ketone carbonyl, the nitrile carbon, and the carbons of the aromatic ring. |

| IR Spectroscopy | ν ~ 2250-2270 cm⁻¹ (C≡N stretch)ν ~ 1690-1710 cm⁻¹ (C=O stretch)ν ~ 3000-3100 cm⁻¹ (Ar C-H stretch)ν ~ 700-850 cm⁻¹ (C-Cl stretch) | The sharp, medium-intensity peak around 2260 cm⁻¹ is a definitive indicator of the nitrile group. The strong absorption around 1700 cm⁻¹ confirms the presence of the conjugated ketone carbonyl group.[7][8] |

| Mass Spectrometry (EI-MS) | M⁺ peak at m/z 213Isotope peaks at m/z 215 and 217 | The molecular ion peak (for ³⁵Cl) will appear at m/z 213. A characteristic isotopic cluster pattern for two chlorine atoms (M⁺, M⁺+2, M⁺+4) will be observed in a ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.[9] |

Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by its three functional groups.

-

Acidic Methylene Group: The protons of the CH₂ group are acidic due to the resonance stabilization of the resulting carbanion by both the adjacent carbonyl and nitrile groups. This allows the molecule to act as a potent nucleophile in various C-C bond-forming reactions, such as alkylations and aldol condensations.

-

Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition and reduction reactions. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol.

-

Nitrile Group: The nitrile group is also synthetically versatile. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid under acidic or basic conditions, or used in cycloaddition reactions.[3]

This trifecta of reactivity makes the compound an ideal starting material for synthesizing more complex heterocyclic systems, which are common scaffolds in medicinal chemistry.

Potential Biological and Industrial Significance

While specific biological activity data for this compound is not widely published, the structural motifs it contains are prevalent in molecules with known bioactivity.[3]

Caption: Conceptual links between the molecule's structural features and potential applications.

-

Pharmaceutical Development: Derivatives of dichlorophenyl compounds have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[4] The 3,5-dichloro substitution pattern, in particular, is explored to enhance potency and modulate pharmacokinetic properties. This molecule serves as a key intermediate for synthesizing libraries of compounds for screening.[1]

-

Agrochemicals: The dichlorophenyl group is a known toxophore in various herbicides and pesticides.[1][4] This compound can be used to synthesize new agrochemicals, potentially with novel modes of action or improved efficacy.[6]

-

Material Science: The reactive nature of the molecule allows for its incorporation into specialty polymers and resins, potentially imparting properties like thermal stability or flame retardancy.[1]

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its value lies in the convergence of a biologically relevant dichlorophenyl scaffold with a synthetically versatile β-ketonitrile core. The predictable physicochemical properties, well-understood synthesis, and clear spectroscopic signatures make it a reliable tool for the research chemist. For professionals in drug development and agrochemical research, it represents a key starting point for the exploration of new chemical entities with potentially significant biological impact.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound , 95% , 69316-09-2 - CookeChem [cookechem.com]

- 3. Buy this compound | 69316-09-2 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 69316-09-2 this compound [chemsigma.cn]

- 6. This compound [myskinrecipes.com]

- 7. m.youtube.com [m.youtube.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

3,5-Dichlorobenzoylacetonitrile chemical structure

An In-depth Technical Guide to 3,5-Dichlorobenzoylacetonitrile: Synthesis, Characterization, and Application

Abstract

3,5-Dichlorobenzoylacetonitrile, a key β-ketonitrile, represents a highly versatile and valuable building block in modern organic synthesis. Its unique trifunctional architecture—comprising a dichlorinated aromatic ring, a ketone, and a nitrile group—provides multiple reaction sites, enabling the construction of complex molecular scaffolds. This guide offers an in-depth analysis of its chemical properties, provides detailed protocols for its synthesis and subsequent transformation into medicinally relevant heterocycles, and explores its spectroscopic signature. The content herein is designed for researchers, chemists, and drug development professionals seeking to leverage this powerful intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities.

Molecular Structure and Physicochemical Properties

3,5-Dichlorobenzoylacetonitrile, also known by its IUPAC name 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, is characterized by a central keto-acetonitrile core attached to a 3,5-dichlorinated phenyl ring. The electron-withdrawing nature of the chlorine atoms and the carbonyl group significantly influences the molecule's reactivity, particularly at the α-methylene position.

Caption: Chemical structure of 3,5-Dichlorobenzoylacetonitrile.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 69316-09-2 | [1] |

| Molecular Formula | C₉H₅Cl₂NO | [1] |

| Molecular Weight | 214.05 g/mol | [1] |

| InChI Key | HRKMSEMFAARJCZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)C(=O)CC#N | [1] |

| Appearance | Solid (form may vary) | N/A |

Synthesis and Mechanistic Considerations

The most direct and industrially scalable route to β-ketonitriles like 3,5-Dichlorobenzoylacetonitrile is the Claisen condensation. This reaction involves the base-mediated condensation of an ester with a nitrile.[2] For this specific target, the logical precursors are an ester of 3,5-dichlorobenzoic acid (e.g., methyl 3,5-dichlorobenzoate) and acetonitrile.

Causality of Experimental Design: The choice of a strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), is critical. The base deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of the ester. The subsequent elimination of the alkoxide leaving group (e.g., methoxide) forms the β-ketonitrile. The reaction is often driven to completion by the final deprotonation of the highly acidic α-methylene bridge of the product, which forms a stable enolate. An acidic workup is required to neutralize this enolate and yield the final product.

Caption: General workflow for the synthesis of 3,5-Dichlorobenzoylacetonitrile.

Experimental Protocol: Synthesis via Claisen Condensation

-

Reactor Preparation: A multi-neck, round-bottom flask is flame-dried under vacuum and subsequently purged with an inert atmosphere (e.g., nitrogen or argon). This ensures anhydrous conditions, which are critical as strong bases like NaH react violently with water.

-

Reagent Charging: The flask is charged with a dispersion of sodium hydride (1.2 equivalents) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Nucleophile Generation: Anhydrous acetonitrile (3.0 equivalents) is added dropwise to the stirred suspension at 0 °C. The excess acetonitrile serves as both reactant and solvent. The mixture is allowed to stir for 30-60 minutes to ensure complete formation of the cyanomethyl anion.

-

Condensation: A solution of methyl 3,5-dichlorobenzoate (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3] The reaction is then allowed to warm to room temperature and stirred for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by slowly adding it to a beaker of ice-cold 1M hydrochloric acid. This step neutralizes the excess base and protonates the product enolate.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted three times with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

While publicly available experimental spectra for this specific molecule are scarce, its spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures. This analytical forecast is essential for reaction monitoring and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides unambiguous structural confirmation. The expected signals in a deuterated solvent (e.g., CDCl₃) are:

-

Aromatic Protons (Ar-H): The 3,5-disubstituted pattern will result in two distinct signals. The proton at the C4 position (between the two chlorine atoms) is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 7.6-7.8 ppm due to coupling with the two C2/C6 protons. The two equivalent protons at the C2 and C6 positions are expected to appear as a doublet around δ 7.8-8.0 ppm , coupling with the C4 proton.[4]

-

Methylene Protons (-CH₂-): The active methylene protons are adjacent to both the carbonyl and nitrile groups. They are expected to appear as a sharp singlet around δ 4.0-4.5 ppm . The exact chemical shift is sensitive to solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is used to confirm the presence of key functional groups. Each group vibrates at a characteristic frequency.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2250 - 2270 | Medium |

| C=O (Ketone) | Stretch | 1690 - 1710 | Strong |

| C=C (Aromatic) | Stretch | 1550 - 1600 | Medium-Strong |

| C-H (Aromatic) | Stretch | 3050 - 3100 | Medium |

| C-Cl (Aryl Halide) | Stretch | 1000 - 1100 | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular weight is 214.05. Due to the presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic cluster of peaks:

-

m/z 213: Corresponding to the molecule with two ³⁵Cl atoms.

-

m/z 215: Corresponding to one ³⁵Cl and one ³⁷Cl.

-

m/z 217: Corresponding to two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1 .

-

-

Major Fragmentation: A primary fragmentation pathway is the α-cleavage, involving the loss of the cyanomethyl radical (•CH₂CN, mass 40).[5][6] This would generate the highly stable 3,5-dichlorobenzoyl cation , which would be observed as a prominent isotopic cluster at m/z 173/175/177 (ratio approx. 9:6:1).

Chemical Reactivity and Synthetic Utility

The synthetic power of 3,5-Dichlorobenzoylacetonitrile stems from its β-ketonitrile motif, which serves as a 1,3-dielectrophile precursor for synthesizing a vast range of heterocycles.[7] A cornerstone application is the synthesis of pyrazoles.

Application in Pyrazole Synthesis

The Knorr pyrazole synthesis and related methods involve the condensation of a 1,3-dicarbonyl equivalent with hydrazine or its derivatives.[8] The β-ketonitrile acts as the 1,3-dicarbonyl component. The reaction proceeds via initial nucleophilic attack of a hydrazine nitrogen onto the highly electrophilic ketone carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, and subsequent tautomerization to form the stable aromatic pyrazole ring.[9]

Caption: Reaction scheme for the synthesis of a substituted pyrazole.

Experimental Protocol: Synthesis of 5-(3,5-Dichlorophenyl)-1H-pyrazol-3-amine

-

Reaction Setup: To a solution of 3,5-Dichlorobenzoylacetonitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

-

Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. Heat the mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure pyrazole derivative.

Applications in Drug Discovery

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10][11] Its value lies in its rigid, aromatic nature and the precise orientation of its nitrogen atoms, which can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[9]

By using 3,5-Dichlorobenzoylacetonitrile as a starting material, medicinal chemists can readily access pyrazoles bearing the 3,5-dichlorophenyl moiety. This substitution pattern is often employed to enhance binding affinity, improve metabolic stability, or modulate the pharmacokinetic properties of a drug candidate.

Examples of Pyrazole-Containing Drugs:

-

Celecoxib (Celebrex): A selective COX-2 inhibitor used as an anti-inflammatory agent.

-

Rimonabant: A cannabinoid receptor antagonist developed as an anti-obesity drug.

-

Sildenafil (Viagra): A PDE5 inhibitor used to treat erectile dysfunction, which contains a fused pyrazole ring system.

Safety and Handling

While a specific, comprehensive safety data sheet for 3,5-Dichlorobenzoylacetonitrile is not universally available, the hazards can be inferred from its functional groups and related compounds. β-ketonitriles and organochlorine compounds should be handled with care.

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[12][13][14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid prolonged or repeated skin contact.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong bases and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Crucial Self-Validation: Always consult the specific Safety Data Sheet (SDS) provided by the chemical supplier before handling this compound. The information provided here is for guidance and does not replace a formal SDS.

Conclusion

3,5-Dichlorobenzoylacetonitrile is a synthetically powerful and strategically important intermediate. Its well-defined reactivity, particularly as a precursor to pyrazoles and other heterocycles, establishes it as a critical tool for professionals in drug discovery and fine chemical synthesis. A thorough understanding of its synthesis, spectroscopic properties, and chemical behavior, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. Methyl 3,5-dichlorobenzoate | C8H6Cl2O2 | CID 76192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. conncoll.edu [conncoll.edu]

- 14. images.thdstatic.com [images.thdstatic.com]

An In-Depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile (CAS 69316-09-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, registered under CAS number 69316-09-2, is a multifaceted organic compound that holds significant potential in various domains of chemical research and development. As a β-ketonitrile, its unique molecular architecture, featuring a dichlorinated phenyl ring, a ketone, and a nitrile group, imparts a rich and versatile chemical reactivity. This guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and robust analytical methodologies for its characterization and quantification. The insights and protocols detailed herein are designed to empower researchers in harnessing the full potential of this valuable chemical entity.

Molecular and Physicochemical Profile

The fundamental identifiers and key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 69316-09-2 | N/A |

| IUPAC Name | This compound | N/A |

| Synonyms | 3,5-Dichlorobenzoylacetonitrile | N/A |

| Molecular Formula | C₉H₅Cl₂NO | N/A |

| Molecular Weight | 214.05 g/mol | N/A |

| Appearance | Light yellow to light brown crystalline solid | [1] |

| Melting Point | 139-141 °C | [1] |

| Boiling Point (Predicted) | 393.3 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point (Predicted) | 191.7 °C | [1] |

| Solubility | Soluble in polar aprotic solvents such as DMSO, acetonitrile, DMF, and THF. | N/A |

| Thermal Stability | Expected to be stable under normal storage conditions. Thermal decomposition may begin at temperatures above 200°C. | [1] |

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is primarily dictated by the interplay of its three functional groups: the ketone, the nitrile, and the activated methylene bridge.

Core Reactivity of the β-Ketonitrile Moiety

The presence of both a ketone and a nitrile group, which are electron-withdrawing, renders the α-carbon (the CH₂ group between the carbonyl and the nitrile) acidic. This allows for facile deprotonation to form a stabilized carbanion, a key intermediate in numerous carbon-carbon bond-forming reactions.

Furthermore, the nitrile group itself can participate in a variety of transformations, including hydrolysis to amides or carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems. The ketone carbonyl is also a site for nucleophilic attack and can be a handle for further molecular elaboration.

Plausible Synthetic Route: Acylation of Acetonitrile

A common and effective method for the synthesis of β-ketonitriles is the acylation of acetonitrile. For the synthesis of this compound, this would involve the reaction of a 3,5-dichlorobenzoyl derivative with the enolate of acetonitrile.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol:

-

Preparation of the Acetonitrile Enolate:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of acetonitrile in an anhydrous solvent (e.g., THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to the stirred solution.

-

Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the enolate.

-

-

Acylation Reaction:

-

Dissolve 3,5-dichlorobenzoyl chloride in anhydrous THF and add it to the dropping funnel.

-

Add the solution of the acid chloride dropwise to the cold enolate solution over 30 minutes, maintaining the temperature at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Analytical Characterization

Accurate and reliable analytical methods are paramount for the characterization and quality control of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for the analysis of this compound due to its volatility and thermal stability.

Illustrative GC-MS Workflow:

Caption: Workflow for the GC-MS analysis of the target compound.

General GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 280 °C.

-

Final hold: 5-10 minutes at 280 °C.

-

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-400 m/z.

Sample Preparation:

-

Accurately weigh a small amount of the sample.

-

Dissolve it in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a known concentration.

-

Inject an aliquot of the solution into the GC-MS system.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of this compound, particularly for purity assessment and quantification in various matrices.

General HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10-20 µL.

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a compatible solvent.

-

Perform serial dilutions to create calibration standards.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound with significant synthetic utility, stemming from the rich chemistry of the β-ketonitrile functional group. This guide has provided a detailed overview of its known physical and chemical properties, a practical synthetic approach, and robust analytical methods for its characterization. By leveraging the information and protocols presented, researchers can confidently and effectively utilize this versatile molecule in their scientific endeavors, paving the way for new discoveries in medicinal chemistry, materials science, and beyond.

References

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile, a halogenated aromatic β-ketonitrile. While the specific historical discovery of this compound is not extensively documented, its chemical lineage places it within the well-established class of benzoylacetonitriles, which are pivotal intermediates in synthetic organic and medicinal chemistry. This document elucidates the probable synthetic pathways, delves into its physicochemical properties, and explores potential research and development applications based on its structural motifs. The guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the utility of functionalized aromatic compounds.

Introduction: Unveiling a Multifunctional Scaffold

This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound featuring a dichlorinated phenyl ring linked to a three-carbon chain containing both a ketone and a nitrile functional group.[1] Its molecular formula is C₉H₅Cl₂NO, with a molecular weight of approximately 214.05 g/mol .[2][3] The strategic placement of two chlorine atoms on the phenyl ring at the 3 and 5 positions significantly influences its electronic properties and reactivity, making it a subject of interest for various chemical transformations.

The core structure, a β-ketonitrile, is a versatile synthon in organic chemistry due to the presence of three reactive sites: the carbonyl group, the nitrile group, and the active methylene group.[4] This inherent reactivity allows for its use as a building block in the synthesis of more complex molecules and heterocyclic systems.[4]

Historical Context and Developmental Trajectory

While a specific date or individual credited with the first synthesis of this compound is not readily found in the historical chemical literature, its development can be understood within the broader context of two major areas of chemical research: the synthesis of benzoylacetonitriles and the study of dichlorinated aromatic compounds.

The parent compound, benzoylacetonitrile, has been a known and utilized chemical intermediate for many decades.[4][5][6] Its synthesis, typically through a Claisen condensation of an ethyl benzoate with acetonitrile, is a classic transformation in organic chemistry.[5][6] The exploration of substituted benzoylacetonitriles, including halogenated variants, naturally followed as chemists sought to modulate the properties of resulting molecules for applications in pharmaceuticals and agrochemicals.

The dichlorophenyl moiety itself has a rich and complex history, most famously associated with the insecticide DDT (Dichlorodiphenyltrichloroethane), first synthesized in 1874.[7][8] The extensive research into DDT and its analogs throughout the 20th century led to a deep understanding of the synthesis and properties of various dichlorinated aromatic compounds.[7][8][9] It is therefore highly probable that this compound was first synthesized as part of broader investigations into the chemical space of halogenated aromatic compounds and their potential applications.

Synthesis and Mechanistic Insights

The most probable and widely applicable method for the synthesis of this compound is the Claisen condensation reaction. This involves the reaction of a 3,5-dichlorobenzoyl derivative with acetonitrile in the presence of a strong base.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process starting from 3,5-dichlorobenzoic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,5-Dichlorobenzoate

-

To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 3,5-dichlorobenzoyl chloride.

-

Dissolve the crude acid chloride in anhydrous ethanol (excess) at 0 °C.

-

Add pyridine (1.1 equivalents) dropwise and allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford ethyl 3,5-dichlorobenzoate.

Step 2: Synthesis of this compound

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To the sodium ethoxide solution, add acetonitrile (1.5 equivalents) dropwise at room temperature.

-

Add a solution of ethyl 3,5-dichlorobenzoate (1 equivalent) in anhydrous ethanol dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography.

-

Cool the reaction to room temperature and quench by pouring it into a mixture of ice and dilute HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂NO | [1] |

| Molecular Weight | 214.05 g/mol | [2][3] |

| Appearance | Expected to be a solid at room temperature | |

| Boiling Point | Predicted: 383.5 ± 42.0 °C | [1] |

| Flash Point | Predicted: 191.7 ± 27.9 °C | [1] |

| Vapor Pressure | Predicted at 25°C: 0.0 ± 0.9 mmHg | [1] |

| Solubility | Expected to have good solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile. | [1] |

Potential Applications and Future Directions

The trifunctional nature of this compound makes it a valuable intermediate for a variety of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

The benzoylacetonitrile scaffold is a common feature in many biologically active compounds, including those with antimicrobial, antiviral, anti-inflammatory, and antineoplastic properties.[4] The dichlorophenyl group is also a known pharmacophore present in numerous approved drugs and clinical candidates.[10] For instance, dichlorophenyl derivatives have been investigated for their anticancer activity, with some showing inhibition of key signaling pathways like the p38α MAPK pathway, which is involved in cell proliferation and apoptosis.[10]

Caption: Potential inhibition of the p38α MAPK signaling pathway by dichlorophenyl-containing compounds.

Agrochemicals

The 3,5-dichlorophenyl moiety is a key structural component in some herbicides.[10] The mode of action often involves the disruption of essential biological processes in plants.[10] Therefore, derivatives of this compound could be explored for the development of new agrochemicals.

Heterocyclic Synthesis

Benzoylacetonitriles are versatile precursors for the synthesis of a wide range of five- and six-membered heterocyclic compounds, such as pyrroles, furans, thiophenes, pyrazoles, isoxazoles, and pyridines.[4][6] These heterocyclic systems are foundational in many areas of chemistry, from pharmaceuticals to organic electronics. The presence of the dichlorophenyl group can be used to fine-tune the electronic and steric properties of the resulting heterocyclic products.

Conclusion

This compound represents a confluence of two important classes of organic compounds: benzoylacetonitriles and dichlorinated aromatics. While its own history is not prominently recorded, its synthetic accessibility via established chemical reactions and the proven utility of its structural components make it a compound of significant interest. Its potential as a versatile building block in the synthesis of novel bioactive molecules and functional materials warrants further investigation by the scientific community. The protocols and insights provided in this guide aim to facilitate such exploratory research.

References

- 1. Buy this compound | 69316-09-2 [smolecule.com]

- 2. 3-(2,5-dichlorophenyl)-3-oxopropanenitrile synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. acs.org [acs.org]

- 8. DDT - Wikipedia [en.wikipedia.org]

- 9. Synthesis of the DDT metabolite 2,4-dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene (o-Cl-DDMU) and its detection in abiotic and biotic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The 3,5-Dichlorophenyl Moiety as a Privileged Scaffold

An In-depth Technical Guide to the Biological Activity of 3,5-Dichlorophenyl Compounds

The 3,5-dichlorophenyl (3,5-DCP) structural motif is a cornerstone in the design of a vast array of biologically active molecules. Its unique electronic and steric properties, conferred by the meta-disposed chlorine atoms, render it a privileged scaffold in medicinal chemistry and agrochemical development. The chlorine substituents enhance the lipophilicity of the parent molecule, which can improve membrane permeability, and their electron-withdrawing nature can significantly influence molecular interactions with biological targets. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the diverse biological activities associated with 3,5-DCP compounds, delving into their mechanisms of action, structure-activity relationships (SAR), toxicological profiles, and the experimental methodologies used for their evaluation. We will traverse the spectrum of their applications, from established roles in agriculture to their emerging potential in oncology.

Chapter 1: Antifungal Activity - A Dominant and Well-Established Profile

The most commercially significant application of 3,5-DCP compounds is in the field of agriculture as fungicides. Several dicarboximide fungicides containing this moiety have been widely used to control a variety of plant pathogens.[1]

Mechanism of Action: Disruption of Fungal Cellular Processes

The antifungal activity of many 3,5-DCP derivatives, particularly those belonging to the dicarboximide class like iprodione and vinclozolin, is multifaceted. While not fully elucidated for all compounds, a primary mode of action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2] Inhibition of SDH disrupts fungal respiration, leading to a catastrophic failure of cellular energy production.[2] Other proposed mechanisms include interference with lipid metabolism and membrane integrity, ultimately causing cell death.

The Fungicide Resistance Action Committee (FRAC) classifies dicarboximide fungicides like iprodione in Group 2, which are believed to affect signal transduction pathways.[3] This highlights that the precise molecular interactions can be complex and may involve multiple targets.

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies on antifungal 3,5-DCP compounds, such as 1-(3,5-dichlorophenyl)-2,5-pyrrolidinediones and 3-(3,5-dichlorophenyl)-2,4-oxazolidinediones, have revealed a critical dependency on hydrophobicity.[4][5][6] The analysis of various derivatives against pathogens like Botrytis cinerea demonstrated that the hydrophobic effect, represented by the log P value, is the most significant parameter determining the variation in antifungal activity.[4][6] This suggests that the ability of the compound to partition into and traverse the fungal cell membrane is a primary determinant of its efficacy.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Agar Dilution Method)

This protocol is a self-validating system for determining the minimum inhibitory concentration (MIC) of a compound against a fungal pathogen.

Objective: To quantify the antifungal activity of a 3,5-DCP test compound against Botrytis cinerea.

Materials:

-

Test Compound (dissolved in DMSO)

-

Botrytis cinerea culture

-

Potato Dextrose Agar (PDA)

-

Sterile petri dishes, pipettes, and spreader

-

Positive Control: Commercial fungicide (e.g., Boscalid)

-

Negative Control: DMSO vehicle

-

Incubator

Step-by-Step Methodology:

-

Media Preparation: Prepare molten PDA and maintain it in a water bath at 45-50°C.

-

Compound Dilution: Prepare a series of dilutions of the test compound in DMSO. Add the appropriate volume of each dilution to separate aliquots of the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a positive control plate with Boscalid and a negative control plate with DMSO only.

-

Plating: Pour the agar-compound mixtures into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing Botrytis cinerea culture onto the center of each test and control plate.

-

Incubation: Incubate the plates at 20-25°C for 3-5 days, or until the mycelial growth in the negative control plate has reached the edge of the dish.

-

Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of growth inhibition relative to the negative control. The MIC is the lowest concentration of the test compound that completely inhibits visible fungal growth. The EC50 (effective concentration for 50% inhibition) can be calculated from the dose-response curve.[2]

Chapter 2: Anticancer Potential - An Emerging Therapeutic Frontier

Beyond their agricultural use, 3,5-DCP derivatives have demonstrated significant potential as anticancer agents.[7] Research has identified several compounds that inhibit proliferation and induce apoptosis in various cancer cell lines.

Mechanisms of Action: Targeting Cancer Cell Survival Pathways

The anticancer effects of 3,5-DCP compounds are often linked to the modulation of key signaling pathways that govern cell proliferation, differentiation, and apoptosis.[7] For example, 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) has shown promising anti-cancer activity against melanoma and human leukemia cells by inhibiting proliferation and activating apoptosis.[8] Other derivatives have been shown to inhibit the p38α MAPK pathway, which is a crucial regulator of cellular responses to stress and is often dysregulated in cancer.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of various 3,5-DCP and related dichlorophenyl compounds have been quantified against several human cancer cell lines.

| Compound | Cell Line(s) | Activity Metric | Value (µM) | Reference |

| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Melanoma, Leukemia | Pro-apoptotic | Not specified | [8] |

| 3,5-dibenzoyl-4-(3-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine | Human Oral Squamous Carcinoma | IC50 | 7.0 | [9] |

| 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile | Melanoma (MALME-3M) | GI50 | 0.033 | [10] |

Note: The table includes closely related dichlorophenyl structures to illustrate the broader potential of the chlorinated phenyl scaffold.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

This protocol provides a robust method for assessing a compound's effect on cancer cell viability, which is a primary indicator of cytotoxic potential.

Objective: To determine the IC50 value of a 3,5-DCP test compound in a human cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast cancer cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Test Compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Positive Control: Doxorubicin

-

Negative Control: DMSO vehicle

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Treatment: The next day, remove the medium and add fresh medium containing serial dilutions of the test compound, positive control, and negative control.

-

Incubation: Incubate the plate for 48-72 hours. The causality behind this duration is to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]

-

IC50 Calculation: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.[7]

Visualization: MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a frequent target for anticancer compounds.

Caption: Inhibition of the p38 MAPK pathway by 3,5-DCP compounds.

Chapter 3: Herbicidal Activity and Environmental Impact

The biocidal properties of 3,5-DCP compounds extend to plants, with some derivatives being used as herbicides.[11] 3,5-Dichlorophenol, for example, is known to be toxic to aquatic plants.[11]

Mechanism of Action and Environmental Considerations

The herbicidal mode of action often involves the disruption of essential physiological processes in plants, such as photosynthesis or growth regulation.[7] However, this activity also raises environmental concerns. 3,5-dichlorophenol has been classified as toxic to aquatic organisms, highlighting the need for careful risk assessment of these compounds.[11]

Experimental Protocol: Aquatic Plant Growth Inhibition Test

The Lemna gibba (duckweed) growth inhibition test is a standardized method for assessing the toxicity of substances to aquatic plants.

Objective: To determine the EC50 of 3,5-dichlorophenol on the growth of Lemna gibba.

Materials:

-

Lemna gibba cultures

-

Sterile growth medium (e.g., Steinberg medium)

-

Test compound: 3,5-dichlorophenol

-

Glass beakers or flasks

-

Growth chamber with controlled light and temperature

-

Negative Control: Growth medium only

Step-by-Step Methodology:

-

Culture Acclimation: Acclimate healthy Lemna gibba colonies in the test medium for several days prior to the experiment.

-

Test Preparation: Prepare a range of concentrations of 3,5-dichlorophenol in the growth medium.

-

Inoculation: Transfer a set number of healthy fronds (e.g., 3-4 colonies with a total of 10-12 fronds) into each test vessel.

-

Incubation: Place the vessels in a growth chamber under continuous illumination and a constant temperature (e.g., 24 ± 2°C) for 7 days.

-

Data Collection: At the end of the 7-day period, count the number of fronds in each vessel.

-

Data Analysis: Calculate the average specific growth rate for each concentration. The EC50 is determined as the concentration that causes a 50% reduction in the growth rate compared to the control.[11]

Chapter 4: Toxicological Profile - The Critical Role of Bioactivation

A crucial aspect of developing any biologically active compound is understanding its toxicological profile. For certain 3,5-DCP derivatives, particularly those containing a thiazolidinedione (TZD) ring, hepatotoxicity is a significant concern.[12]

Mechanism of Hepatotoxicity: CYP450-Mediated Bioactivation

The hepatotoxicity of compounds like 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) is not caused by the parent compound itself but by reactive metabolites.[12][13] This process, known as bioactivation, is mediated by cytochrome P450 (CYP) enzymes in the liver.[12] Studies have specifically implicated CYP3A isozymes in the metabolic activation of DCPT.[13] Inhibition of CYP3A attenuates DCPT-induced liver damage, while induction of CYP3A potentiates its toxicity, providing causal evidence for this metabolic pathway.[12][13]

Experimental Protocol: In Vitro Hepatotoxicity Assay using Transfected HepG2 Cells

This protocol is designed to specifically investigate the role of a particular CYP enzyme in the cytotoxicity of a test compound. The choice to use both wild-type and CYP3A4-transfected HepG2 cells provides a self-validating system; a significant difference in toxicity between the two cell lines points directly to the involvement of CYP3A4.

Objective: To determine if CYP3A4 mediates the cytotoxicity of DCPT.

Materials:

-

Wild-type human hepatoma HepG2 cells

-

HepG2 cells stably transfected with human CYP3A4

-

Complete culture medium

-

Test Compound: DCPT (dissolved in DMSO)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

96-well opaque-walled microplates

-

Luminometer

Step-by-Step Methodology:

-

Cell Seeding: Seed both wild-type and CYP3A4-transfected HepG2 cells into separate 96-well opaque plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of DCPT concentrations (e.g., 0-250 µM) for 24 hours.[12]

-

Viability Assessment: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., measuring ATP content as an indicator of metabolically active cells).

-

Data Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Convert luminescence readings to percentage of viability relative to vehicle-treated controls. Calculate the LC50 (lethal concentration 50%) for each cell line. A significantly lower LC50 in the CYP3A4-transfected cells compared to the wild-type cells indicates that CYP3A4-mediated metabolism contributes to the compound's cytotoxicity.[12]

Visualization: Workflow for Assessing CYP3A4-Mediated Toxicity

Caption: Workflow to determine CYP3A4's role in DCPT toxicity.

Conclusion

The 3,5-dichlorophenyl scaffold is a remarkably versatile chemical entity, giving rise to compounds with a wide spectrum of potent biological activities. From its well-entrenched role in agricultural fungicides to its promising future in cancer therapeutics, the 3,5-DCP moiety continues to be a focus of intense research. This guide has illuminated the key mechanisms, structure-activity relationships, and toxicological considerations associated with these compounds. The provided experimental protocols and workflows serve as a practical foundation for researchers seeking to evaluate and develop novel 3,5-DCP derivatives. A thorough understanding of both the efficacy and the potential for toxicity, particularly through metabolic activation, is paramount for translating these potent molecules into safe and effective solutions in medicine and agriculture.

References

- 1. Comparative acute renal effects of three N-(3,5-dichlorophenyl)carboximide fungicides: N-(3,5-dichlorophenyl)succinimide, vinclozolin and iprodione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. resistance.nzpps.org [resistance.nzpps.org]

- 4. tandfonline.com [tandfonline.com]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3,5-dibenzoyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Biotransformation in 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione-induced Hepatotoxicity in Fischer 344 Rats - PMC [pmc.ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Potential of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile

A Whitepaper for Drug Discovery Professionals

Preamble: Charting a Course into Unexplored Territory

The landscape of drug discovery is punctuated by molecules of intriguing potential, yet shrouded in scientific enigma. 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile stands as one such entity. Its chemical architecture, featuring a dichlorophenyl ring—a moiety present in numerous bioactive compounds—along with reactive ketone and nitrile groups, suggests a potential for significant biological activity.[1] However, a thorough review of the current scientific literature reveals a notable absence of studies elucidating its mechanism of action or specific molecular targets.[1]

This document serves not as a retrospective summary, but as a forward-looking strategic guide for researchers, scientists, and drug development professionals. It is designed to provide a comprehensive, technically-grounded roadmap for the systematic identification and validation of the potential therapeutic targets of this compound. By leveraging insights from structurally related compounds and employing state-of-the-art methodologies, we can begin to unlock the therapeutic promise held within this molecule.

I. Hypothesis Generation: Learning from Molecular Neighbors

In the absence of direct evidence, a rational starting point for target identification lies in the analysis of structurally analogous compounds. The 3,5-dichlorophenyl group is a recurring motif in molecules with established pharmacological profiles.

-

Anticancer Activity: Derivatives of dichlorophenyl benzoic acid have shown promise as anticancer agents, with some inhibiting key signaling pathways like the p38α MAPK pathway, which is integral to cell proliferation and apoptosis.[2] Furthermore, 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) has demonstrated anti-proliferative and pro-apoptotic effects in melanoma cells.[3]

-

Enzyme Inhibition: The general structure of dichlorophenyl-containing compounds has been associated with the inhibition of various enzymes. For instance, certain derivatives act as phosphodiesterase 4 (PDE4) inhibitors, which have applications in treating inflammatory lung diseases.[4]

-

Cytotoxicity and Metabolism: Studies on the related compound 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) have revealed potential hepatotoxicity that is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4.[5][6] This suggests that metabolic activation may be a critical factor in the biological activity and potential toxicity profile of this compound.

Based on these observations, we can formulate our primary hypotheses:

-

Hypothesis 1: Kinase Inhibition. Given the anticancer activity of related compounds, this compound may function as an inhibitor of protein kinases involved in oncogenic signaling pathways (e.g., MAPK pathway, cell cycle kinases).

-

Hypothesis 2: Modulation of Apoptotic Pathways. The compound may directly interact with proteins that regulate apoptosis, such as members of the Bcl-2 family or caspases.

-

Hypothesis 3: Metabolic Enzyme Interaction. The molecule could be a substrate or inhibitor of metabolic enzymes, such as CYPs, which could have implications for both its therapeutic effect and its toxicological profile.

II. A Multi-pronged Approach to Target Identification

To robustly identify the molecular targets of this compound, a multi-pronged approach is recommended, combining unbiased screening with hypothesis-driven investigations.

A. Unbiased Target Identification: Affinity-Based Proteomics

A powerful method for identifying direct binding partners of a small molecule is affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Probe Synthesis and Pull-Down Assay

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group) at a position unlikely to interfere with target binding.

-

Covalently attach the linker-modified compound to an activated resin (e.g., NHS-activated sepharose beads) to create the affinity matrix.

-

Synthesize a control resin with a structurally similar but biologically inactive molecule or the linker alone to identify non-specific binders.

-

-

Cell Lysate Preparation:

-

Culture a relevant cell line (e.g., a cancer cell line like MCF-7 or A549) to a high density.

-

Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein structure and function.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Chromatography:

-

Incubate the clarified cell lysate with the affinity matrix and the control resin in parallel.

-

Wash the resins extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver stain or SYPRO Ruby).

-

Excise protein bands that are unique to or significantly enriched in the affinity matrix eluate compared to the control.

-

Perform in-gel digestion of the proteins (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a protein database.

-

Diagram: Affinity-Based Target Identification Workflow

Caption: Workflow for identifying protein targets via affinity chromatography.

B. Hypothesis-Driven Screening: Kinase Panel and Apoptosis Assays

Parallel to the unbiased approach, focused screening can efficiently test our primary hypotheses.

1. Kinase Inhibition Profiling:

A broad panel of recombinant kinases should be screened to determine if this compound exhibits inhibitory activity against specific kinases.

Table 1: Hypothetical Kinase Screening Data

| Kinase Target | % Inhibition at 10 µM | IC50 (µM) |

| CDK2/Cyclin A | 92% | 0.8 |

| p38α MAPK | 85% | 1.2 |

| EGFR | 15% | > 50 |

| VEGFR2 | 12% | > 50 |

| Src | 25% | > 20 |

This data is illustrative and serves as an example of potential screening results.

2. Cellular Apoptosis Assays:

To assess the pro-apoptotic potential of the compound, a series of cell-based assays should be conducted.

Experimental Protocol: Caspase Activation Assay

-

Cell Treatment:

-

Plate a cancer cell line (e.g., HeLa) in a 96-well plate.

-

Treat the cells with a dose range of this compound for 24 hours. Include a vehicle control and a positive control (e.g., staurosporine).

-

-

Caspase-3/7 Activity Measurement:

-

Add a luminogenic caspase-3/7 substrate (e.g., a substrate containing the DEVD sequence) to the wells.

-

Incubate at room temperature to allow for caspase cleavage of the substrate.

-

Measure the luminescence using a plate reader. An increase in luminescence corresponds to increased caspase-3/7 activity.

-

III. Rigorous Target Validation: From Binding to Cellular Function

Once putative targets have been identified, a rigorous validation process is essential to confirm their relevance.

A. Direct Target Engagement: Biophysical and Biochemical Assays

To confirm a direct interaction between the compound and a purified target protein (e.g., CDK2), the following assays are recommended:

-

Surface Plasmon Resonance (SPR): To measure the binding kinetics (kon and koff) and affinity (KD) of the interaction in real-time.

-

Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, and KD).

-

Enzyme Inhibition Assays: To determine the potency (IC50) and mechanism of inhibition (e.g., competitive, non-competitive) for enzymatic targets.

Experimental Protocol: CDK2/Cyclin A Inhibition Assay

-

Assay Setup:

-

In a 384-well plate, add recombinant CDK2/Cyclin A enzyme.

-

Add a fluorescently labeled peptide substrate and ATP.

-

Add varying concentrations of this compound.

-

-

Reaction and Detection:

-

Incubate the plate to allow the kinase reaction to proceed.

-

Stop the reaction and measure the amount of phosphorylated substrate, typically using a mobility shift assay or an antibody-based detection method.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

B. Cellular Target Validation: Confirming On-Target Effects

It is crucial to demonstrate that the compound's effects on cells are a direct result of its interaction with the identified target.

Diagram: Target Validation and Mechanism of Action Workflow

Caption: A workflow for validating a putative kinase target.

Experimental Protocol: Western Blot for Downstream Target Modulation

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the phosphorylated form of a known substrate of the target kinase (e.g., phospho-Rb for CDK2).

-

Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescent substrate.

-

A dose-dependent decrease in the phosphorylation of the substrate would provide strong evidence of target engagement in cells.

-

IV. Conclusion and Future Directions

The journey to elucidate the therapeutic targets of this compound is one of systematic investigation and rigorous validation. This guide outlines a comprehensive, multi-faceted strategy to move from a position of unknown biological activity to a clear understanding of its molecular mechanism of action. By combining unbiased proteomics with hypothesis-driven screening and employing a suite of biochemical and cell-based validation assays, researchers can effectively identify and confirm the therapeutic targets of this intriguing molecule.

Successful validation of a target will pave the way for lead optimization, in vivo efficacy studies in relevant disease models, and a thorough toxicological evaluation. The path forward is challenging, but the potential rewards—the development of a novel therapeutic agent—are substantial.

V. References

-

Smolecule. (2023, August 15). Buy this compound | 69316-09-2. --INVALID-LINK--

-

BenchChem. (n.d.). A Comparative Guide to the Biological Activity of 3-(3,5-Dichlorophenyl)benzoic Acid and Its Analogs. --INVALID-LINK--

-

Frederick, D. M., et al. (2012). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 26(1), 130-136. --INVALID-LINK--

-

BenchChem. (n.d.). Cross-Validation of Dichlorophenyl-Containing Compounds on Cellular Viability: A Comparative Analysis. --INVALID-LINK--

-

Chapman, J. M., et al. (2011). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Journal of Pharmacology and Experimental Therapeutics, 298(3), 1149-1160. --INVALID-LINK--

-

Singhal, S. S., et al. (2014). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. PLoS One, 9(6), e99804. --INVALID-LINK--

References

- 1. Buy this compound | 69316-09-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1,3-bis(3,5-dichlorophenyl) Urea Compound ‘COH-SR4’ Inhibits Proliferation and Activates Apoptosis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An Investigative Guide to the Mechanism of Action of 3-(3,5-Dichlorophenyl)-3-oxopropanenitrile: A Framework for Preclinical Research

Abstract

3-(3,5-Dichlorophenyl)-3-oxopropanenitrile is a small molecule characterized by a dichlorinated phenyl ring, a ketone, and a nitrile group. While its synthesis and basic chemical properties are documented, a significant knowledge gap exists regarding its biological activity and mechanism of action. Direct experimental data on its interaction with biological systems is currently unavailable in public literature[1]. This guide, intended for researchers in drug discovery and pharmacology, provides a comprehensive framework for the initial investigation of this compound's mechanism of action. We will leverage structure-activity relationships (SAR) derived from analogous compounds containing the 3,5-dichlorophenyl moiety to formulate key hypotheses about its potential biological targets. This document will then detail the experimental workflows and specific protocols necessary to systematically test these hypotheses, thereby building a foundational understanding of the compound's pharmacological profile.

Introduction: The Enigmatic Profile of this compound

This compound, also known as 3,5-dichloro-α-cyanoacetophenone, is an organic compound with the molecular formula C₉H₅Cl₂NO[2]. Its structure, featuring a reactive ketone, a nitrile group, and a dichlorophenyl ring, suggests potential for bioactivity and makes it a candidate for investigation in medicinal chemistry[1]. The dichlorophenyl group, in particular, is a common feature in a variety of bioactive molecules, ranging from anticancer agents to fungicides[3][4][5]. However, as of the latest literature review, no specific biological mechanism of action has been elucidated for this particular compound[1].

This guide posits that by examining the established mechanisms of structurally related dichlorophenyl compounds, we can construct a logical, evidence-based starting point for investigation. The following sections will outline hypothesized mechanisms and provide the detailed experimental plans required to explore them.

Hypothesized Mechanisms of Action Based on Structural Analogs

The 3,5-dichlorophenyl motif is present in several compounds with well-defined biological activities. Based on these precedents, we can formulate several primary hypotheses for the mechanism of action of this compound.

Hypothesis 1: Anticancer Activity via Multi-target Signaling Disruption

Several compounds featuring the 3,5-dichlorophenyl group exhibit potent anticancer properties. A notable example is 1,3-bis(3,5-dichlorophenyl) urea (COH-SR4) , which has demonstrated efficacy against melanoma and lung cancer[3][6]. Its mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of Glutathione S-transferase (GST) activity[3][6]. Another analog, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) , has been shown to be cytotoxic to liver cancer cells[4].

Therefore, we hypothesize that this compound may possess anticancer properties by:

-

Inducing apoptosis and cell cycle arrest.

-

Inhibiting key cellular enzymes like GST.

-

Modulating pro-survival signaling pathways such as the PI3K/Akt pathway.

Hypothesis 2: Enzyme Inhibition

The dichlorophenyl structure is a known pharmacophore for the inhibition of various enzymes.

-

DHCR7 Inhibition: Dichlorophenyl piperazines are potent inhibitors of 7-dehydrocholesterol reductase (DHCR7), the final enzyme in the cholesterol biosynthesis pathway[7].

-